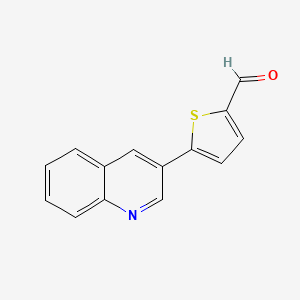
5-(3-Quinolinyl)-2-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Quinolinyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring fused to a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with thiophene derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 5-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-(3-Quinolinyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-(2-Quinolinyl)-2-thiophenecarbaldehyde: Similar structure but with the quinoline ring attached at a different position.
5-(3-Quinolinyl)-2-furancarbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(3-Quinolinyl)-2-pyrrolecarbaldehyde: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
5-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C14H9NOS |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
5-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-5-6-14(17-12)11-7-10-3-1-2-4-13(10)15-8-11/h1-9H |
InChI Key |
HJCPBTJQRRZBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















